An In-depth Technical Guide to 3-Ethylheptanal: Chemical Properties and Structure
An In-depth Technical Guide to 3-Ethylheptanal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylheptanal is an aliphatic aldehyde with a branched nine-carbon chain. Its chemical structure and properties are of interest to researchers in various fields, including flavor and fragrance, organic synthesis, and the study of volatile organic compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic and analytical methodologies related to 3-Ethylheptanal. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates information from analogous compounds and established chemical principles to provide a thorough resource.
Chemical Structure and Identifiers
The fundamental structure of 3-Ethylheptanal consists of a heptanal (B48729) backbone with an ethyl group substituted at the third carbon atom.
| Identifier | Value |
| IUPAC Name | 3-ethylheptanal[1] |
| CAS Number | 2570-97-0[1] |
| Molecular Formula | C₉H₁₈O[1][2][3] |
| SMILES | CCCCC(CC)CC=O[1] |
| InChI Key | GDVBVQRZGJITDD-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 142.24 g/mol [1] | PubChem |
| XLogP3 | 3.2 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 0[2] | LookChem (Computed) |
| Hydrogen Bond Acceptor Count | 1[2] | LookChem (Computed) |
| Rotatable Bond Count | 6[2] | LookChem (Computed) |
| Boiling Point (3-Ethylheptane) | 143.2 °C | ChemicalBook |
| Melting Point (3-Ethylheptane) | -114.9 °C | ChemicalBook |
| Density (3-Ethylheptane) | 0.7230 g/cm³ | ChemicalBook |
| Water Solubility (3-Ethylheptane) | 219.8 µg/L | ChemicalBook |
Experimental Protocols
While specific experimental protocols for 3-Ethylheptanal are not detailed in the searched literature, the following sections provide detailed methodologies for the synthesis and analysis of similar aliphatic aldehydes. These can be adapted by skilled chemists for 3-Ethylheptanal.
Synthesis of 3-Ethylheptanal
A plausible and common method for the synthesis of an aldehyde like 3-Ethylheptanal is the oxidation of the corresponding primary alcohol, 3-ethylheptan-1-ol (B1606070).
Protocol: Oxidation of 3-Ethylheptan-1-ol to 3-Ethylheptanal
Materials:
-
3-Ethylheptan-1-ol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-ethylheptan-1-ol in anhydrous DCM.
-
To this solution, add a mild oxidizing agent such as PCC or DMP in one portion. The reaction is typically carried out at room temperature.
-
Stir the reaction mixture vigorously under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude 3-Ethylheptanal can be purified by fractional distillation under reduced pressure to yield the pure product.
Analytical Methods
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly effective technique for the identification and quantification of volatile compounds like 3-Ethylheptanal.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD).
-
Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Sample Preparation:
-
Prepare a stock solution of 3-Ethylheptanal in a volatile solvent such as hexane (B92381) or dichloromethane.
-
Create a series of calibration standards by serially diluting the stock solution.
-
For quantitative analysis, an internal standard (e.g., n-dodecane) should be added to each sample and calibration standard.
GC-MS Conditions:
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350.
Data Analysis:
-
Identify 3-Ethylheptanal by comparing its mass spectrum and retention time with that of a reference standard.
-
For quantification, construct a calibration curve by plotting the ratio of the peak area of 3-Ethylheptanal to the peak area of the internal standard against the concentration of the calibration standards.
Chemical Reactions and Pathways
Aliphatic aldehydes such as 3-Ethylheptanal undergo a variety of characteristic reactions.
Representative Reactions
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Oxidation: 3-Ethylheptanal can be oxidized to 3-ethylheptanoic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. A milder and more specific test for aldehydes is the Tollens' test , where the aldehyde is oxidized by Tollens' reagent, resulting in the formation of a silver mirror.[4][5][6]
-
Reduction: The aldehyde functional group can be reduced to a primary alcohol (3-ethylheptan-1-ol) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: The carbonyl carbon of 3-Ethylheptanal is electrophilic and susceptible to attack by nucleophiles. A classic example is the Grignard reaction , where an organomagnesium halide adds to the aldehyde to form a secondary alcohol after acidic workup.[7][8][9][10][11]
-
Wittig Reaction: 3-Ethylheptanal can be converted to an alkene by reacting it with a phosphorus ylide (Wittig reagent).[3][12][13][14][15] This reaction is a versatile method for forming carbon-carbon double bonds.
Visualizations
The following diagrams illustrate a potential synthetic pathway and a key reaction of 3-Ethylheptanal.
Caption: Plausible synthetic routes to 3-Ethylheptanal.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. byjus.com [byjus.com]
- 4. Tollens Test - GeeksforGeeks [geeksforgeeks.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tollens' reagent - Wikipedia [en.wikipedia.org]
- 7. homework.study.com [homework.study.com]
- 8. leah4sci.com [leah4sci.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Show how you would use Grignard syntheses to prepare the followin... | Study Prep in Pearson+ [pearson.com]
- 11. youtube.com [youtube.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 14. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 15. Wittig Reaction [organic-chemistry.org]
